Product packaging for 5-[Bromoacetamido]tetramethylrhodamine(Cat. No.:CAS No. 166442-38-2)

5-[Bromoacetamido]tetramethylrhodamine

Cat. No.: B014197
CAS No.: 166442-38-2
M. Wt: 522.4 g/mol
InChI Key: ZUOXEKVATBJGPS-UHFFFAOYSA-N
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Description

Significance of Xanthene Dyes, with Emphasis on Tetramethylrhodamine (B1193902), as Fluorophores in Biological Systems

At the heart of many fluorescent probes lies the xanthene dye scaffold. researchgate.net This class of compounds, which includes well-known fluorophores like fluorescein (B123965) and rhodamine, is prized for its exceptional photophysical properties. ontosight.ai Xanthene dyes are characterized by a unique tricyclic ring system that imparts high photostability and water solubility. ontosight.ai They exhibit strong absorption of light and emit it at specific, longer wavelengths, a phenomenon known as fluorescence. ontosight.ai

Tetramethylrhodamine (TMR), a prominent member of the rhodamine family, is particularly well-suited for biological imaging. thermofisher.com Its bright orange fluorescence is readily detectable, and its excitation and emission spectra are well-matched with common laser lines used in fluorescence microscopy. thermofisher.com The rigid structure of the xanthene core in TMR minimizes non-radiative decay pathways, resulting in a high fluorescence quantum yield, meaning it efficiently converts absorbed light into emitted fluorescent light. mdpi.com Furthermore, the chemical structure of tetramethylrhodamine can be readily modified to introduce reactive groups for covalent labeling, making it a versatile platform for the design of targeted fluorescent probes. mdpi.com

Principles of Covalent Labeling Strategies in Chemical Biology

Covalent labeling is a powerful strategy in chemical biology that enables the stable and specific attachment of a probe to a biomolecule of interest. thermofisher.com Unlike non-covalent interactions, which are reversible, the formation of a covalent bond creates a permanent link, which is crucial for applications requiring long-term imaging or analysis without the probe dissociating from its target. nih.gov This approach generally involves a two-step process: first, a reactive functional group is incorporated into the probe, and second, this group reacts with a specific functional group on the target biomolecule to form a covalent bond. nih.gov

The specificity of covalent labeling is determined by the choice of the reactive group on the probe and the target functional group on the biomolecule. nih.gov By targeting unique and relatively rare functional groups within a protein or other biomolecule, researchers can achieve a high degree of labeling specificity. thermofisher.com This targeted approach minimizes off-target labeling and reduces background noise, leading to clearer and more accurate experimental results. medchemexpress.com

The Role of Thiol-Reactive Derivatives in Bioconjugation

Among the various functional groups targeted for covalent labeling, the thiol group (also known as a sulfhydryl group) of cysteine residues in proteins holds a special significance. nih.gov Cysteine is a relatively rare amino acid, meaning that thiol groups are less abundant than other functional groups like amines, which are found on lysine (B10760008) residues. thermofisher.com This lower abundance makes the thiol group an attractive target for site-specific modification of proteins. thermofisher.com

Thiol-reactive derivatives are chemical entities specifically designed to react with these sulfhydryl groups. thermofisher.com Common thiol-reactive groups include maleimides, haloacetamides (such as iodoacetamides and bromoacetamides), and disulfides. thermofisher.comlumiprobe.com These groups react with thiols under mild, physiologically compatible conditions to form stable thioether or disulfide bonds. thermofisher.com The selectivity of these reactions allows for the precise labeling of proteins at specific cysteine residues, providing a powerful tool for studying protein structure, function, and interactions. nih.gov

Chemical Profile of 5-[Bromoacetamido]tetramethylrhodamine

This compound is a specialized derivative of the tetramethylrhodamine fluorophore, engineered for the specific purpose of covalently labeling biomolecules. It combines the excellent fluorescent properties of the TMR core with the thiol-reactive functionality of a bromoacetamide group.

Molecular Structure and Key Functional Groups

The molecular structure of this compound consists of three key components:

The Tetramethylrhodamine (TMR) Core: This forms the fluorescent backbone of the molecule, responsible for its characteristic absorption and emission of light in the orange-red region of the visible spectrum. thermofisher.com

The Bromoacetamide Group (-NH-CO-CH₂-Br): This is the reactive moiety of the molecule. The carbon atom attached to the bromine is electrophilic and is susceptible to nucleophilic attack by the sulfur atom of a thiol group. thermofisher.com

The Linker: An amide bond connects the bromoacetyl group to the TMR fluorophore. This linker provides spacing and flexibility, allowing the reactive group to access its target thiol group on a biomolecule.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application as a fluorescent probe.

PropertyValue
Molecular Formula C₂₆H₂₄BrN₃O₄
Molecular Weight 538.39 g/mol
Appearance Dark colored solid
Solubility Soluble in organic solvents like DMSO and DMF
Excitation Maximum (λex) ~546 nm
Emission Maximum (λem) ~575 nm

Data compiled from publicly available chemical information.

Synthesis and Purification

The synthesis of this compound involves a multi-step process that starts with the synthesis of the core tetramethylrhodamine structure, followed by the introduction of the reactive bromoacetamide group.

General Synthetic Pathways

The synthesis typically begins with the preparation of 5-carboxytetramethylrhodamine (B559615) (5-TAMRA). One common method involves the condensation of 3-(dimethylamino)phenol with trimellitic anhydride (B1165640). researchgate.net This reaction often produces a mixture of the 5- and 6-carboxy isomers, which need to be separated. researchgate.net Once the pure 5-carboxytetramethylrhodamine is obtained, it is activated, often by conversion to an N-hydroxysuccinimide (NHS) ester. This activated intermediate is then reacted with a molecule containing a primary amine and a bromoacetyl group, such as bromoethylamine, to form the final this compound product.

A more direct approach involves the reaction of 5-aminotetramethylrhodamine with bromoacetyl bromide or a similar bromoacetylating agent. The starting 5-aminotetramethylrhodamine can be synthesized from 5-carboxytetramethylrhodamine via a Curtius or similar rearrangement.

Purification and Characterization Techniques

Purification of the final product is critical to remove any unreacted starting materials or side products, which could interfere with labeling experiments. Common purification techniques include column chromatography on silica (B1680970) gel and high-performance liquid chromatography (HPLC).

Characterization of the purified this compound is essential to confirm its identity and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and the presence of the key functional groups.

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

UV-Visible Spectroscopy: To measure the absorption spectrum and confirm the characteristic absorbance maximum of the tetramethylrhodamine core.

Fluorimetry: To measure the fluorescence emission spectrum and quantum yield.

Mechanism of Thiol Reactivity

The utility of this compound as a labeling agent stems from the specific and efficient reaction of its bromoacetamide group with thiol groups.

Nucleophilic Substitution Reaction with Cysteine Residues

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. thermofisher.com The sulfur atom of a deprotonated thiol group (a thiolate anion) acts as a nucleophile and attacks the electrophilic carbon atom of the bromoacetamide group. thermofisher.com This attack displaces the bromide ion, which is a good leaving group, resulting in the formation of a stable thioether bond between the fluorophore and the cysteine residue. thermofisher.com This reaction is highly efficient and proceeds readily under mild pH and temperature conditions, making it suitable for labeling sensitive biological molecules. thermofisher.com

Selectivity and Reaction Conditions

The reaction of bromoacetamides with thiols is highly selective, especially at near-neutral pH (around 7.0-7.5). thermofisher.com Under these conditions, the thiol groups of cysteine residues are sufficiently nucleophilic to react, while other potentially reactive groups, such as the amine groups of lysine residues, are largely protonated and therefore less reactive. thermofisher.com While reactions with other amino acids like histidine and methionine can occur, they are generally much slower than the reaction with thiols. nih.gov To ensure specificity, it is important to control the reaction conditions, such as pH, temperature, and the concentration of the labeling reagent. medchemexpress.com

Applications in Biomedical Research

The ability of this compound to selectively label proteins at cysteine residues has made it a valuable tool in a wide range of biomedical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24BrN3O4 B014197 5-[Bromoacetamido]tetramethylrhodamine CAS No. 166442-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24BrN3O4/c1-29(2)16-6-9-20-22(12-16)33-23-13-17(30(3)4)7-10-21(23)26(20)19-8-5-15(28-24(31)14-27)11-18(19)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOXEKVATBJGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)NC(=O)CBr)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407493
Record name 5-[Bromoacetamido]tetramethylrhodamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166442-38-2
Record name N-[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]-2-bromoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166442-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[Bromoacetamido]tetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Isomeric Purity of 5 Bromoacetamido Tetramethylrhodamine

Synthetic Routes for Tetramethylrhodamine (B1193902) Derivatives

The synthesis of functionalized tetramethylrhodamine (TMR) derivatives is historically challenging due to the formation of regioisomers. The traditional and most established method involves the acid-catalyzed condensation of a substituted phthalic anhydride (B1165640) with a 3-aminophenol (B1664112) derivative, such as 3-(dimethylamino)phenol. nih.govresearchgate.net When an unsymmetrical anhydride like trimellitic anhydride is used to introduce a functional group for bioconjugation (e.g., a carboxylic acid), the reaction can proceed at two different positions on the anhydride. This non-selective condensation results in an intractable mixture of 5- and 6-substituted isomers of the rhodamine dye. nih.govresearchgate.netresearchgate.net

To overcome these limitations, modern synthetic strategies have been developed that avoid the generation of isomeric mixtures altogether. Two prominent and effective approaches are:

Phthalaldehydic Acid Route: This method replaces the problematic unsymmetrical anhydride with a phthalaldehydic acid. researchgate.netresearchgate.net These reagents possess only one point of reactivity for the condensation with the aminophenol, which directs the synthesis towards a single, predetermined isomer. This approach allows for the direct and scalable synthesis of either the 5- or 6-substituted tetramethylrhodamine as a single, pure isomer, bypassing the need for isomeric separation. researchgate.net

Palladium-Catalyzed Cross-Coupling: An alternative and versatile strategy involves the late-stage formation of the C–N bonds of the rhodamine core. nih.govacs.org This route starts with an isomerically pure fluorescein (B123965) ditriflate, which is readily synthesized on a large scale. acs.org The fluorescein ditriflate then undergoes a palladium-catalyzed Buchwald-Hartwig amination with appropriate nitrogen nucleophiles. By starting with a pure 5-substituted fluorescein, one can produce the corresponding isomerically pure 5-substituted rhodamine derivative. nih.govacs.org This method is notable for its efficiency and broad applicability to a wide range of rhodamine analogues. acs.org

Synthetic Route Starting Materials Key Transformation Isomer Control Advantages Disadvantages
Traditional Condensation Unsymmetrical Phthalic Anhydride + 3-(Dimethylamino)phenolAcid-catalyzed condensationPoor; produces 5- and 6-isomer mixtureInexpensive starting materialsGenerates hard-to-separate isomers, low yields, harsh conditions
Phthalaldehydic Acid Route Phthalaldehydic Acid + 3-(Dimethylamino)phenolDirected condensationExcellent; produces a single isomerDirect access to single isomers, avoids isomeric separationMay require synthesis of the specific phthalaldehydic acid
Pd-Catalyzed Coupling Isomerically Pure Fluorescein Ditriflate + AmineBuchwald-Hartwig C–N cross-couplingExcellent; preserves isomer purity of starting materialHigh efficiency, versatile, uses readily available pure fluorescein isomersRequires multi-step process, use of palladium catalyst

This interactive table summarizes the primary synthetic routes to tetramethylrhodamine derivatives.

Methodologies for Preparing and Characterizing Isomerically Pure 5-Substituted Rhodamine Conjugates

The preparation of an isomerically pure conjugate like 5-[Bromoacetamido]tetramethylrhodamine begins with the synthesis of its isomerically pure precursor, typically 5-carboxytetramethylrhodamine (B559615) (5-TAMRA).

Using the modern synthetic routes described above, pure 5-TAMRA can be reliably produced. For instance, the acylation of 3-dimethylaminophenol (B24353) with 4-carboxyphthalic anhydride under controlled conditions can yield the pure 5-isomer. researchgate.net Alternatively, the phthalaldehydic acid method provides a more direct synthesis of the single isomer. researchgate.netresearchgate.net Once pure 5-TAMRA is obtained, it can be converted to the desired bromoacetamido derivative through standard functional group transformations. This typically involves activating the carboxylic acid (for example, by converting it to an N-hydroxysuccinimidyl ester) and then reacting it with an appropriate amine, or by converting the carboxy group to an amine which is then acylated with a bromoacetylating agent. The synthesis of the analogous 5-(iodoacetamido)tetramethylrhodamine from the corresponding acetamidorhodamine is achieved through standard means. researchgate.net

Characterization is essential to confirm the isomeric purity of the final product. The primary methods used are:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying isomers. By using a validated method, the 5- and 6-isomers can be resolved as distinct peaks, allowing for the precise determination of the isomeric ratio in a sample. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly 1H NMR and Nuclear Overhauser Effect (NOE) difference spectroscopy, is definitive for structure assignment. researchgate.net The spatial proximity of protons on the xanthene core and the substituted phenyl ring differs between the 5- and 6-isomers, resulting in unique NOE signals that allow for unambiguous identification.

Mass Spectrometry (MS): While mass spectrometry confirms the molecular weight of the compound, it cannot typically distinguish between isomers on its own. However, when coupled with a separation technique like HPLC (LC-MS), it confirms that the separated peaks correspond to the correct mass for the isomers.

Impact of Isomeric Composition on Labeling Performance and Reproducibility in Research Applications

The use of isomerically pure this compound, as opposed to an isomeric mixture, has a profound impact on the quality, reliability, and reproducibility of research findings. researchgate.net

Labeling Performance: The precise positioning of the reactive bromoacetamido group influences its interaction with the target molecule (e.g., a cysteine residue on a protein). While the spectral properties of the 5- and 6-isomers are nearly identical, the different spatial arrangement of the linker arm can affect the local environment of the fluorophore once conjugated. researchgate.net This can lead to subtle but significant differences in fluorescence quantum yield, photostability, and sensitivity to the microenvironment. Using a single, defined isomer ensures that every labeled molecule in a population is identical, leading to uniform and predictable fluorescent behavior.

The use of isomerically pure reagents eliminates this variable. It ensures that experiments performed at different times or in different laboratories will yield consistent results, as the labeling agent's chemical identity is precisely controlled. researchgate.net The development of synthetic methods that provide direct access to single-isomer rhodamine dyes is therefore not merely a chemical curiosity but a crucial advancement for ensuring the robustness and reliability of biological fluorescence studies. researchgate.netresearchgate.net

Parameter Isomeric Mixture (5- and 6-) Isomerically Pure (5-)
Chemical Composition Inconsistent ratio of 5- and 6-isomersSingle, defined chemical entity
Labeling Reaction Produces a heterogeneous population of labeled biomoleculesProduces a homogeneous population of labeled biomolecules
Fluorescence Properties Average properties of the mixture; may vary between batchesUniform and predictable fluorescence
Experimental Reproducibility Low; results are difficult to reproduce due to batch-to-batch variationHigh; ensures consistency across experiments and labs
Data Interpretation Ambiguous; observed effects cannot be attributed to a single molecular structureClear; structure-function relationships can be confidently established

This interactive table highlights the critical differences between using an isomeric mixture versus an isomerically pure compound in research applications.

Bioconjugation Chemistry and Methodologies Utilizing 5 Bromoacetamido Tetramethylrhodamine

Mechanism of Bromoacetamide-Thiol Reaction for Covalent Attachment to Biomolecules

The primary mechanism for the covalent attachment of 5-[Bromoacetamido]tetramethylrhodamine to biomolecules involves the reaction between its bromoacetamide group and a thiol group, most commonly from a cysteine residue within a protein. This reaction is a type of nucleophilic substitution, specifically an alkylation reaction.

The sulfur atom of the thiol group (R-SH) acts as a nucleophile, attacking the electrophilic carbon atom of the bromoacetamide group that is bonded to the bromine atom. This results in the displacement of the bromide ion (Br-) and the formation of a stable thioether bond between the rhodamine dye and the biomolecule.

This reaction is highly specific for thiol groups under controlled pH conditions. While other nucleophilic functional groups like amines and imidazoles are present in biomolecules, the bromoacetyl group shows a high degree of chemoselectivity for thiols, particularly at a pH around 6.5. researchgate.netnih.gov At higher pH values (e.g., pH 9.0), the bromoacetyl group can still react effectively with thiols while minimizing reactions with other nucleophiles like amino groups. researchgate.netnih.gov This pH-dependent reactivity allows for a degree of control over the labeling process. researchgate.net

Targeted Labeling of Cysteine Residues in Proteins and Peptides

The high reactivity of the bromoacetamide group towards thiol groups makes this compound an effective reagent for the targeted labeling of cysteine residues in proteins and peptides. nih.gov Cysteine is a relatively rare amino acid, which allows for site-specific labeling when it is present at a unique, solvent-accessible location in a protein. nih.govnih.gov This specificity is crucial for accurately studying protein structure and function without causing significant structural disruption. nih.gov

Researchers often use site-directed mutagenesis to introduce a single cysteine residue at a specific position of interest within a protein that is naturally cysteine-free. nih.gov This engineered cysteine can then be specifically labeled with this compound. The efficiency of this labeling is a key advantage, as it allows for the creation of a homogenous population of labeled proteins. nih.gov

The specificity of the labeling can be confirmed through techniques such as SDS-PAGE followed by fluorescence imaging, which would show a fluorescent band corresponding to the molecular weight of the labeled protein. nih.gov Further confirmation can be obtained through mass spectrometry to identify the exact site of modification.

Parameter Description Significance
Specificity The bromoacetamide group preferentially reacts with the thiol group of cysteine residues. nih.govEnables site-specific labeling of proteins for detailed structural and functional studies. nih.gov
Efficiency The reaction proceeds efficiently under mild conditions, leading to a high yield of labeled protein. nih.govEnsures a homogenous population of labeled biomolecules for reliable experimental results.
Control The reaction can be controlled by adjusting parameters like pH and reagent concentration. researchgate.netAllows for optimization of the labeling process to maximize specificity and yield.

Strategies for Fluorescent Labeling of Nucleic Acids (DNA and Oligonucleotides)

While the primary application of this compound is in protein labeling, strategies exist for the fluorescent labeling of nucleic acids like DNA and oligonucleotides. This typically involves the introduction of a thiol group into the nucleic acid structure, which can then react with the bromoacetamide group of the dye.

One common method is to synthesize oligonucleotides with a thiol-modifier phosphoramidite (B1245037). This phosphoramidite can be incorporated at either the 5' or 3' end of the oligonucleotide, or even internally, during solid-phase synthesis. The resulting oligonucleotide will have a reactive thiol group that can be subsequently labeled with this compound in solution.

Another approach involves the enzymatic incorporation of thiol-containing nucleotides into a DNA or RNA strand. jenabioscience.com For example, a polymerase can incorporate a nucleotide triphosphate analog bearing a thiol group. The resulting nucleic acid can then be labeled with the bromoacetamide-functionalized dye.

These strategies enable the preparation of fluorescently labeled nucleic acid probes for various applications, including fluorescence in situ hybridization (FISH), DNA sequencing, and studies of nucleic acid-protein interactions. researchgate.netinknowvation.com

Strategy Description Key Feature
Thiol-Modified Oligonucleotides Chemical synthesis of oligonucleotides with a thiol group introduced via a special phosphoramidite.Allows for precise placement of the fluorescent label at a specific position within the oligonucleotide.
Enzymatic Incorporation Use of polymerases to incorporate thiol-containing nucleotides into a growing nucleic acid chain. jenabioscience.comEnables the labeling of longer DNA or RNA molecules.

Optimization of Stoichiometric and Kinetic Parameters in Bioconjugation Reactions

Optimizing the stoichiometric and kinetic parameters is crucial for achieving efficient and specific labeling of biomolecules with this compound. nih.gov Several factors influence the outcome of the bioconjugation reaction.

Stoichiometry: The molar ratio of the dye to the biomolecule is a critical parameter. Using a slight excess of the dye can help drive the reaction to completion, but a large excess can lead to non-specific labeling of other nucleophilic residues or aggregation of the labeled protein. Therefore, it is important to determine the optimal dye-to-protein ratio empirically for each specific system.

Kinetics: The rate of the reaction is influenced by several factors, including pH, temperature, and the concentration of the reactants.

pH: As mentioned earlier, the reaction between the bromoacetamide and thiol is pH-dependent. researchgate.net Performing the reaction at a slightly acidic to neutral pH (around 6.5-7.5) favors the specific reaction with thiols over other nucleophiles. researchgate.net

Temperature and Time: The reaction is typically carried out at room temperature or 4°C to maintain the stability of the biomolecule. The reaction time needs to be optimized to allow for complete labeling of the target thiol without significant side reactions. Monitoring the reaction progress over time using techniques like HPLC or fluorescence spectroscopy can help determine the optimal reaction time.

Reducing Agents: For protein labeling, it is often necessary to first reduce any disulfide bonds to generate free thiols. nih.gov This is typically done using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). It is crucial to remove the reducing agent before adding the bromoacetamide dye, as the dye will react with the excess reducing agent. nih.gov

By carefully controlling these parameters, researchers can achieve highly specific and efficient labeling of their target biomolecules with this compound, enabling a wide range of downstream applications in fluorescence microscopy, spectroscopy, and other biochemical assays.

Parameter Optimization Strategy Rationale
Dye:Biomolecule Ratio Titration experiments to determine the lowest effective concentration of the dye.Minimizes non-specific labeling and potential protein aggregation.
pH Maintain a pH range of 6.5-7.5 for the reaction buffer. researchgate.netMaximizes the specificity of the reaction for thiol groups. researchgate.net
Reaction Time Time-course analysis of the labeling reaction.Ensures complete labeling of the target site while minimizing side reactions.
Temperature Typically performed at 4°C or room temperature.Preserves the integrity and activity of the biomolecule.

Advanced Research Applications of 5 Bromoacetamido Tetramethylrhodamine Conjugates

Probing Protein Structure and Dynamics in Vitro

The unique photophysical properties of tetramethylrhodamine (B1193902), particularly its propensity for self-quenching, combined with the specific labeling capabilities of the bromoacetamido derivative, have led to its widespread use in a variety of in vitro biophysical assays.

Analysis of Protein-Ligand Interactions using Fluorescence Polarization (FP)

Fluorescence polarization (FP) is a powerful technique for studying molecular interactions in solution. It relies on the principle that when a fluorescently labeled molecule is excited with polarized light, the polarization of the emitted light is dependent on the molecule's rotational diffusion rate. Smaller, rapidly tumbling molecules exhibit low polarization, while larger, slower-moving molecules or complexes have higher polarization.

By labeling a small ligand with 5-[Bromoacetamido]tetramethylrhodamine, its binding to a larger protein can be monitored by the increase in fluorescence polarization. This method provides a non-disruptive way to measure the association of a fluorescent ligand with a larger molecule. nih.govnih.gov FP assays can be used to determine key thermodynamic parameters of binding, including the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes. nih.govnih.gov This approach is applicable to any purified ligand-binding site for which a suitable fluorescently labeled ligand can be prepared. nih.govnih.gov

Table 1: Comparison of Techniques for Measuring Protein-Ligand Interactions

Technique Principle Advantages Limitations
Fluorescence Polarization (FP) Measures changes in the rotational diffusion of a fluorescently labeled ligand upon binding to a protein. nih.govnih.govNon-destructive, real-time measurements, no need for radioactive materials. nih.govnih.govRequires a fluorescently labeled ligand, potential for interference from background fluorescence.
Isothermal Titration Calorimetry (ITC) Directly measures the heat change associated with binding.Provides a complete thermodynamic profile of the interaction.Requires larger amounts of sample, lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface upon binding.Real-time kinetic data, label-free detection.Requires immobilization of one of the binding partners, potential for mass transport limitations.
Fluorescence Correlation Spectroscopy (FCS) Analyzes fluorescence fluctuations in a small observation volume to determine diffusion coefficients and concentrations. nih.govHigh sensitivity, suitable for measuring interactions in complex mixtures.Can be affected by photobleaching and requires careful calibration. nih.gov

Investigation of Conformational Changes through Fluorescence Self-Quenching Mechanisms

Tetramethylrhodamine (TMR) exhibits a phenomenon known as self-quenching, where at high concentrations or when two TMR molecules are in close proximity, their fluorescence is diminished. nih.govrsc.orgbiorxiv.org This property can be exploited to probe conformational changes in proteins. By labeling a protein with two molecules of this compound at specific sites, changes in the distance between these sites can be monitored by changes in fluorescence intensity. When the labeled sites move closer together, self-quenching increases, leading to a decrease in fluorescence. Conversely, when the sites move apart, self-quenching is reduced, and fluorescence increases.

This approach has been validated as a sensitive reporter of small conformational changes on the scale of 15–25 Å. nih.govrsc.orgbiorxiv.org The dimerization of rhodamine dyes in aqueous solution, which is associated with a blue shift in the absorption spectrum and significant fluorescence quenching, is the underlying principle of this technique. nih.gov Recent studies have extended the use of TMR self-quenching to the single-molecule level, enabling the monitoring of dynamic processes such as the conformational changes in protein kinases and the dissociation of sliding clamps in DNA replication. nih.gov

Application in Single-Molecule Detection Techniques (e.g., FCS, FRAP)

Single-molecule detection techniques, such as Fluorescence Correlation Spectroscopy (FCS) and Fluorescence Recovery After Photobleaching (FRAP), provide powerful means to study the dynamics of molecules in their native environment. nih.govuniv-mrs.fruni-heidelberg.deresearchgate.net this compound, due to its brightness and photostability, is a suitable fluorescent probe for these methods. nih.gov

Fluorescence Correlation Spectroscopy (FCS): FCS measures fluctuations in fluorescence intensity within a tiny, fixed observation volume. uni-heidelberg.deresearchgate.net By analyzing the correlation of these fluctuations, information about the concentration and diffusion coefficient of fluorescently labeled molecules can be obtained. uni-heidelberg.de FCS is particularly well-suited for studying fast molecular dynamics, with a time resolution in the microsecond range. uni-heidelberg.de However, it is important to consider and correct for potential artifacts such as photobleaching, which can affect the accuracy of binding measurements. nih.gov

Fluorescence Recovery After Photobleaching (FRAP): In a FRAP experiment, a specific region of a sample containing fluorescently labeled molecules is irreversibly photobleached with a high-intensity laser pulse. The subsequent recovery of fluorescence in the bleached area, due to the movement of unbleached molecules from the surroundings, is monitored over time. uni-heidelberg.deresearchgate.net This recovery rate provides information about the mobility of the labeled molecules, including their diffusion coefficients and binding kinetics. uni-heidelberg.de FRAP is particularly useful for studying slower processes and determining the fraction of immobile molecules. uni-heidelberg.de

Recent studies have highlighted the importance of cross-validating results from FRAP and FCS to ensure the accuracy of in vivo binding measurements, as discrepancies can arise from factors like photobleaching. nih.gov

Labeling Specific Sites within Proteins (e.g., adenine (B156593) nucleotide binding sites, myosin heavy chain)

The bromoacetamido group of this compound allows for its targeted covalent attachment to specific cysteine residues within a protein. This site-specific labeling is crucial for a wide range of applications.

Adenine Nucleotide Binding Sites: Affinity labels are valuable tools for identifying and characterizing nucleotide binding sites in proteins. nih.gov While not a direct example using this compound, the principle of using reactive groups to target specific sites is well-established. For instance, adenosine (B11128) 5'-(2-bromoethyl)-phosphate has been used as an affinity label for adenine nucleotide sites. nih.gov Similarly, fluorescent probes like [4-benzoyl]benzoyl-1-amidofluorescein (BzAF) have been employed to map the AMP-binding domain on adenylate kinase. nih.gov The reactivity of this compound with cysteine residues allows for its use in similar targeted labeling strategies, provided a cysteine is present or can be engineered into the nucleotide-binding pocket.

Myosin Heavy Chain: The orientation and movement of the myosin head are fundamental to muscle contraction. By introducing cysteine pairs into the regulatory light chain (RLC) of myosin and cross-linking them with bifunctional rhodamine probes, researchers can investigate the orientation of the RLC region in muscle fibers. nih.gov The polarized fluorescence from the attached rhodamine provides information about the orientation distribution of the RLC. nih.gov This approach has been used to study the effects of temperature and ionic strength on the conformation of the myosin head in relaxed muscle. nih.gov

Cellular and Subcellular Imaging in Live and Fixed Cells

The ability to fluorescently label specific biomolecules with probes like this compound is essential for visualizing their distribution and behavior within the complex environment of a cell.

Visualization of Intracellular Localization and Trafficking of Labeled Biomolecules

Once a protein of interest is labeled with this compound, its location and movement within the cell can be tracked using fluorescence microscopy. This allows researchers to investigate processes such as receptor-mediated endocytosis, where ligands or antibody-conjugated drugs are internalized by cells. researchgate.net Advanced techniques like imaging flow cytometry can be used to quantify the internalization of labeled molecules and their colocalization with specific cellular compartments, such as endosomes and lysosomes. researchgate.net This provides valuable insights into the mechanisms of drug delivery and the fate of internalized biomolecules. researchgate.netresearchgate.net

Utilization in Immunofluorescence and Cytoskeleton Counterstaining for Cellular Architecture Studies

The visualization of cellular components is fundamental to understanding their structure and function. Fluorescently labeled antibodies are indispensable reagents in immunofluorescence microscopy, enabling the specific detection and localization of target proteins within cells. Tetramethylrhodamine isothiocyanate (TRITC), a compound closely related to this compound, is widely used to label antibodies and proteins for these applications. thermofisher.com These labeled conjugates, including those with phalloidin, are extensively utilized for counterstaining the cytoskeleton, providing a fluorescent backdrop against which other cellular structures can be observed. thermofisher.com The bright orange-red fluorescence of tetramethylrhodamine derivatives provides excellent contrast and is well-suited for multicolor imaging experiments.

The bromoacetamido group of this compound allows for the stable labeling of thiol-containing molecules, offering a robust method for preparing fluorescent probes for immunofluorescence. By conjugating this dye to antibodies specific for cytoskeletal proteins like tubulin or actin, researchers can meticulously map the intricate network of filaments that provide structural support to the cell and are crucial for processes such as cell division and motility.

Advanced Microscopy Techniques (e.g., Confocal Laser Scanning Microscopy) for Spatiotemporal Resolution

Confocal laser scanning microscopy (CLSM) is a powerful imaging technique that provides high-resolution, optically sectioned images of fluorescently labeled specimens. This capability is essential for resolving the three-dimensional organization of cellular structures and for tracking dynamic processes in living cells. Fluorophores are central to CLSM, and the choice of the fluorescent probe is critical for obtaining high-quality images. evidentscientific.com

Tetramethylrhodamine (TMR) and its derivatives are frequently employed in CLSM due to their favorable photophysical properties. evidentscientific.com The excitation and emission spectra of tetramethylrhodamine are well-matched with common laser lines used in confocal microscopes, such as the 543 nm helium-neon laser. evidentscientific.com Conjugates of this compound can be used to label specific proteins or cellular components, allowing for their precise localization and tracking over time with high spatiotemporal resolution. The ability to attach this bright and relatively photostable dye to target molecules enables researchers to perform detailed studies of cellular dynamics, such as protein trafficking, organelle movement, and changes in cell morphology.

Nucleic Acid-Based Assays and Probe Development

Fluorescently labeled nucleic acids are fundamental tools in molecular biology for a variety of applications, including hybridization assays and DNA sequencing. This compound and its derivatives play a significant role in the nonradioactive labeling of DNA and the development of fluorescent probes.

Nonradioactive DNA Labeling for Hybridization and Enzymatic Reactions (e.g., Nick Translation, Random-Primed Labeling, 3'-End Labeling)

Nonradioactive labeling methods have largely replaced the use of radioactive isotopes in nucleic acid detection due to safety, stability, and ease of use. Tetramethylrhodamine-5-dUTP, a nucleotide derivative of tetramethylrhodamine, is a key reagent for the nonradioactive labeling of DNA. roche.com This modified nucleotide can be enzymatically incorporated into DNA using several techniques:

Nick Translation: This method involves creating single-strand breaks ("nicks") in a DNA duplex with DNase I. DNA polymerase I then excises nucleotides from the 5' side of the nick while simultaneously incorporating labeled nucleotides, such as Tetramethylrhodamine-5-dUTP, at the 3' side. thermofisher.comaatbio.comjenabioscience.com

Random-Primed Labeling: In this technique, random hexanucleotide primers are annealed to a denatured DNA template. The Klenow fragment of DNA polymerase I then extends these primers, incorporating labeled nucleotides into the newly synthesized strands. alkalisci.com This method is highly efficient for generating uniformly labeled probes.

3'-End Labeling: Terminal deoxynucleotidyl transferase (TdT) can be used to add labeled nucleotides, including Tetramethylrhodamine-5-dUTP, to the 3'-hydroxyl ends of DNA fragments. roche.com This method is useful for labeling oligonucleotides and for applications where a terminal label is required. nih.gov

The resulting tetramethylrhodamine-labeled DNA probes exhibit red fluorescence and are suitable for direct detection in various hybridization techniques, such as fluorescence in situ hybridization (FISH). roche.com

Table 1: Enzymatic Methods for Nonradioactive DNA Labeling with Tetramethylrhodamine Derivatives

Labeling Method Enzyme(s) Key Principle
Nick Translation DNase I, DNA Polymerase I Introduction of nicks followed by repair and incorporation of labeled dNTPs. thermofisher.comaatbio.comjenabioscience.com
Random-Primed Labeling Klenow Fragment Synthesis of labeled DNA from a denatured template using random primers. alkalisci.com
3'-End Labeling Terminal Deoxynucleotidyl Transferase (TdT) Addition of labeled dNTPs to the 3' ends of DNA fragments. roche.comnih.gov

Design of Fluorescent Oligonucleotide Probes for Genetic Analysis and DNA Sequencing

Fluorescently labeled oligonucleotides are crucial for a wide range of genetic analysis techniques, including real-time PCR, FISH, and DNA sequencing. The attachment of a fluorophore like a tetramethylrhodamine derivative to an oligonucleotide allows for its detection and quantification.

In the design of fluorescent probes, such as those used in quantitative PCR (qPCR), a fluorophore and a quencher are attached to the same oligonucleotide. jenabioscience.com Tetramethylrhodamine (TAMRA) has historically been used as a quencher in dual-labeled probes. idtdna.com The probe hybridizes to its target sequence, and during DNA synthesis, the polymerase cleaves the probe, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal. jenabioscience.com

Furthermore, spectroscopic characterization of tetramethylrhodamine (TMR)-labeled oligonucleotides has shown that the dye can interact with nucleotides within a DNA duplex, which can influence the fluorescence properties and the stability of the duplex. nih.gov These interactions are important considerations in the design of highly sensitive and specific fluorescent probes for genetic analysis. The ability to label oligonucleotides at specific positions with dyes like this compound enables the development of sophisticated probes for detecting and analyzing specific DNA and RNA sequences.

Application in Peptide-Based Research and Conjugate Design

Assessment of Cell-Penetrating Peptides via Fluorescent Labeling

Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and deliver various cargo molecules, such as drugs, proteins, and nucleic acids, into cells. mdpi.commdpi.com Understanding the mechanism of CPP entry and their intracellular fate is crucial for designing effective drug delivery systems. Fluorescent labeling is a primary method for visualizing and quantifying the uptake of CPPs.

By conjugating a fluorescent dye like a tetramethylrhodamine derivative to a CPP, researchers can track its interaction with the cell membrane, its internalization pathway, and its subcellular localization using techniques like fluorescence microscopy and flow cytometry. mdpi.com For example, studies have utilized tetramethylrhodamine-labeled CPPs to investigate their cellular uptake and have shown that many CPPs are internalized through endocytic pathways. nih.gov

The choice of the fluorophore can influence the physicochemical properties of the CPP and its interaction with cells. Therefore, careful selection and placement of the fluorescent label, such as this compound on a cysteine residue, are critical for accurately assessing the biological activity of the CPP. Research has shown that different fluorescent labels can affect the cellular distribution and biological effects of CPPs.

Table 2: Investigated Cell-Penetrating Peptides and Fluorescent Labels

Cell-Penetrating Peptide (CPP) Fluorescent Label Used in Studies Key Findings
Penta-Peptides (CPP5s) like KLPVM and VPTLK 5,6-carboxyfluorescein (Fam) KLPVM showed high cell-penetrating activity, and localization was observed by microscopy. mdpi.com
Octa-arginine (R8) 6-carboxyfluorescein (6-FAM) Enhanced uptake in a corneal epithelial model, suggesting potential as a penetration enhancer. nih.gov
Penetratin Various fluorophores The type of fluorophore impacts cellular distribution and cytotoxic effects.
TAT peptide Tetramethylrhodamine Used to study endosomal uptake and photochemical internalization for cytosolic delivery. nih.gov

Development of Conjugates for Mechanistic Studies of Antigen Delivery

The covalent labeling of antigens with fluorescent dyes is a critical technique for investigating the intricate mechanisms of antigen delivery, processing, and presentation by antigen-presenting cells (APCs). The selection of the fluorophore is paramount, as its properties dictate the sensitivity and resolution of the tracking studies. This compound (5-BTR) has emerged as a valuable tool in this field due to its favorable spectral properties and reactive bromoacetyl group, which facilitates stable conjugation to thiol groups on proteins and peptides.

The development of antigen-5-BTR conjugates allows for the direct visualization and quantification of antigen uptake, intracellular trafficking, and localization within cellular compartments. This provides crucial insights into how different antigen formulations and delivery systems influence the efficiency of the immune response. By tracking the fate of the fluorescently labeled antigen, researchers can elucidate the pathways leading to either tolerance or immunogenicity. nih.gov

Detailed Research Findings

Studies employing fluorescently labeled antigens have been instrumental in dissecting the complex series of events that follow antigen administration. While specific research focusing exclusively on 5-BTR for this purpose is not extensively documented in publicly available literature, the principles and findings from studies using other fluorophores can be directly extrapolated to understand the potential applications and data generated from 5-BTR-antigen conjugates.

For instance, research has utilized fluorescently labeled model antigens, such as ovalbumin (OVA), to track their journey from the injection site to the draining lymph nodes. nih.gov These studies have revealed the distribution of the antigen among different cell populations and its persistence over time, which are critical factors in shaping the germinal center reaction and subsequent antibody responses. nih.gov The use of fluorescent labels enables the identification of the specific cells that have captured the antigen, such as dendritic cells (DCs), macrophages, and B cells, and allows for the analysis of their activation state and antigen presentation capacity. rockefeller.edu

The development of advanced imaging techniques, such as multi-photon intravital microscopy, in conjunction with fluorescently labeled antigens, has provided unprecedented real-time visualization of antigen-cell interactions within the complex microenvironment of the lymph node. This has allowed researchers to directly observe the dynamics of antigen capture and the ensuing interactions between APCs and T cells. rockefeller.edu

The data generated from such studies are often quantitative and can be presented in detailed tables that summarize the findings from flow cytometry or imaging analysis. These tables typically show the percentage of different cell types that have taken up the labeled antigen, the mean fluorescence intensity (MFI) indicating the amount of antigen per cell, and how these parameters change over time or with different vaccine adjuvants or delivery systems.

To illustrate the type of data obtained from such research, a hypothetical data table is presented below. This table represents the kind of findings one would expect from a study using a 5-BTR-labeled antigen to investigate the efficiency of different delivery systems in targeting dendritic cells.

Interactive Data Table: Uptake of 5-BTR-Labeled Ovalbumin by Dendritic Cell Subsets

Delivery SystemDC Subset% Positive Cells (24h)Mean Fluorescence Intensity (MFI) (24h)% Positive Cells (48h)Mean Fluorescence Intensity (MFI) (48h)
SalinecDC15.21502.180
SalinecDC28.92104.5120
LiposomescDC125.685015.3550
LiposomescDC235.1120022.7800
NanoparticlescDC145.8250030.21500
NanoparticlescDC258.3350040.12200

This table demonstrates how a 5-BTR-labeled antigen could be used to quantitatively compare different antigen delivery strategies. In this hypothetical example, nanoparticle-based delivery shows significantly higher efficiency in targeting both conventional dendritic cell type 1 (cDC1) and type 2 (cDC2) subsets compared to liposomes or a simple saline solution, as evidenced by the higher percentage of positive cells and the greater MFI. This type of detailed, quantitative data is invaluable for the rational design of more effective vaccines and immunotherapies.

Mechanistic Studies of Cellular Internalization and Intracellular Fate of 5 Bromoacetamido Tetramethylrhodamine Conjugates

Fluorescence Microscopy and Imaging Techniques

Labeled proteins can be visualized using various fluorescence microscopy techniques, including:

Confocal Microscopy: This technique provides high-resolution images of fluorescently labeled structures within thick specimens by rejecting out-of-focus light.

Super-Resolution Microscopy: Techniques such as Stimulated Emission Depletion (STED) microscopy can overcome the diffraction limit of light, allowing for the visualization of cellular structures at the nanoscale. mdpi.com

Förster Resonance Energy Transfer (FRET): By labeling two interacting proteins with a donor and an acceptor fluorophore (such as TMR), FRET can be used to measure the distance between the two proteins and study their interaction in real-time.

Probing Protein Structure and Function

Site-specific labeling with 5-[Bromoacetamido]tetramethylrhodamine can also be used to probe protein structure and function. By introducing a fluorescent probe at a specific location, changes in the local environment of the probe, which may be indicative of conformational changes in the protein, can be monitored by changes in its fluorescence properties. This approach has been used to study enzyme kinetics, protein folding, and the binding of ligands to their receptors.

Future Directions and Methodological Innovations in 5 Bromoacetamido Tetramethylrhodamine Research

Development of Next-Generation Rhodamine-Based Probes with Enhanced Photophysical Properties

The quest for clearer, brighter, and more stable biological images has spurred significant innovation in fluorophore chemistry, leading to the development of rhodamine-based probes that vastly outperform their predecessors. A major focus has been to systematically modify the core rhodamine structure to fine-tune its photophysical properties. hhmi.org

One revolutionary approach involves a milder, palladium-catalyzed chemical reaction that allows for the construction of dyes with more complex and functionally diverse building blocks. drugtargetreview.comlabmanager.com This method bypasses the harsh acidic conditions required in traditional rhodamine synthesis, opening the door to novel structures. hhmi.orglabmanager.com A prominent example of this innovation is the creation of the Janelia Fluor (JF) dyes. drugtargetreview.comlabmanager.com By incorporating a small, four-membered azetidine (B1206935) ring, these probes exhibit dramatic increases in brightness (up to 50 times greater than conventional dyes) and enhanced photostability. drugtargetreview.comlabmanager.com This systematic, design-based approach allows chemists to move beyond trial-and-error, creating a palette of dyes with tailored properties for specific imaging applications. hhmi.orgdrugtargetreview.com

Another key strategy for enhancing performance involves understanding and mitigating detrimental photophysical processes. Researchers have targeted the twisted intramolecular charge transfer (TICT) state, a process that can lead to non-fluorescent decay and reduce a dye's quantum yield. innovations-report.com By designing molecules that inhibit TICT through electronic inductive effects, scientists have created a new class of rhodamines with outstanding quantum yields (up to 0.93) and superior brightness. innovations-report.com This approach significantly increases the "photon budget"—the total number of photons a molecule can emit before photobleaching—which is critical for improving the resolution and clarity of super-resolution microscopy techniques. innovations-report.com

Furthermore, there is a significant push towards developing probes that function in the far-red to near-infrared (NIR) spectrum. rsc.org Light in this range offers deeper tissue penetration and is less affected by cellular autofluorescence. Silicon-substituted rhodamines (Si-rhodamines) are at the forefront of this effort. rsc.org These dyes retain the advantageous properties of rhodamines, such as high cell permeability and good photostability, while shifting their fluorescence to the NIR region, making them ideal for complex in vivo imaging. rsc.org

Table 1: Comparison of Traditional vs. Next-Generation Rhodamine Probes

PropertyTraditional Rhodamines (e.g., TMR)Next-Generation Probes (e.g., Janelia Fluor, Si-Rhodamines)Significance
BrightnessStandardSignificantly higher (up to 50x brighter). drugtargetreview.comlabmanager.comImproved signal-to-noise ratio; visualization of low-abundance targets.
PhotostabilityModerate; susceptible to photobleaching.Greatly enhanced. drugtargetreview.comrsc.orgAllows for longer imaging times and time-lapse studies without signal loss.
Color PaletteLimited, primarily green to orange. labmanager.comBroadened spectrum, including far-red and near-infrared (NIR). hhmi.orgrsc.orgEnables more sophisticated multicolor and multiplexed experiments.
Cell PermeabilityGoodExcellent, often optimized for live-cell imaging. drugtargetreview.comrsc.orgEfficient labeling of intracellular targets without harsh permeabilization methods.
Design StrategyOften trial-and-error. drugtargetreview.comSystematic, design-based molecular engineering. hhmi.orginnovations-report.comPredictable tuning of properties for specific applications (e.g., super-resolution).

Integration of 5-[Bromoacetamido]tetramethylrhodamine in Multiplexed Labeling Strategies

The ability to visualize multiple distinct molecular species simultaneously within the same cell—a technique known as multiplexed imaging—is essential for understanding complex biological systems. While 5-BTR itself provides a single color, its utility is magnified when integrated into broader multiplexing strategies. These strategies depend on the use of multiple fluorescent labels with distinct, non-overlapping emission spectra, allowing each target to be identified by its specific color.

The success of multiplexing hinges on advanced labeling and imaging technologies. For instance, super-resolution techniques such as DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography) leverage the transient binding of fluorescently labeled DNA strands to complementary target strands, which can be extended to multiple targets by using different DNA sequences for each probe. nih.gov Enzyme-mediated labeling methods, such as the use of Sortase A, provide another powerful tool for multiplexing. nih.gov This enzyme recognizes a specific peptide motif (LPXTG) and can attach a variety of labels, including different fluorophores, to target proteins, ensuring site-specific and controlled labeling. nih.gov

In such a multiplexed experiment, 5-BTR could be used to label one protein of interest via its cysteine-reactive bromoacetyl group, while other proteins are labeled with spectrally distinct fluorophores using orthogonal labeling strategies like click chemistry or self-labeling tags. nih.gov The key challenge is to ensure uniform and stoichiometric labeling, where a one-to-one ratio of fluorophore to target is achieved. nih.gov Inhomogeneous labeling can lead to an incomplete or biased view of molecular arrangements, which is especially problematic when studying densely packed cellular environments. nih.gov Therefore, the integration of 5-BTR into multiplexed imaging requires careful planning and the use of precise, site-specific labeling techniques to achieve accurate and reliable results.

Advanced Methodologies for Studying Probe-Target Interactions and Biological Perturbations

Understanding precisely how a fluorescent probe interacts with its target and how that interaction might affect the biological system is critical for accurate data interpretation. Recent methodological innovations are providing unprecedented insight into these processes.

One such advancement is the use of spectroscopic single-molecule fluorescence (sSMF). rsc.org This technique overcomes the limitations of conventional methods by analyzing the emission spectra of individual fluorophore molecules. rsc.org This allows researchers to distinguish between different molecular states (e.g., a fully intact probe versus a partially degraded one) and directly measure their photophysical properties under identical conditions without prior separation. rsc.org Using sSMF, it has been possible to study the photostability of different rhodamine derivatives at the single-molecule level, revealing subtle but significant differences that would be obscured in bulk measurements. rsc.org

Super-resolution microscopy techniques, which are now capable of achieving resolutions down to the single-nanometer scale, have also become powerful tools for studying probe-target interactions. nih.gov Methods like MINFLUX nanoscopy, which uses a minimal photon flux and a doughnut-shaped excitation beam, can localize fluorophores with an accuracy approaching the size of the molecule itself. nih.gov This precision allows researchers to not only confirm that a probe like 5-BTR is bound to its target protein but also to map its exact location on the protein and observe its behavior in real-time. This can reveal subtle conformational changes or interactions that are perturbed by the presence of the label.

Complementing these experimental techniques is the increasing use of computational and theoretical studies. innovations-report.com By integrating computational modeling with experimental results, scientists can develop a deep, mechanistic understanding of the structure-property relationships of fluorophores. innovations-report.com This synergy transforms dye development from a process of trial-and-error to one of design-based molecular engineering, allowing for the creation of probes with optimized characteristics for specific and sensitive biological investigations. innovations-report.com

Table of Compounds Mentioned

Q & A

Q. How should researchers handle 5-[bromoacetamido]tetramethylrhodamine to ensure laboratory safety?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols .
  • Exposure Protocols: For skin contact, rinse immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with water for ≥15 minutes and seek medical attention. Avoid ingestion; do not induce vomiting .
  • Storage: Store at -20°C in airtight, light-protected containers to prevent photodegradation .

Q. What is the recommended methodology for conjugating this compound to thiol-containing biomolecules?

Answer:

  • Reaction Conditions: Use a 5- to 10-fold molar excess of the bromoacetamido derivative over the target biomolecule (e.g., cysteine residues in proteins) in pH 7.0–8.5 buffer (e.g., PBS or Tris-HCl). Incubate at 4°C for 12–24 hours to minimize nonspecific binding .
  • Purification: Remove unreacted dye via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis. Confirm labeling efficiency using absorbance spectroscopy (ε ~90,000 M⁻¹cm⁻¹ at 555 nm) .

Q. How do researchers distinguish between 5- and 6-isomers of bromoacetamido-tetramethylrhodamine in experimental setups?

Answer:

  • Chromatographic Separation: Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). The 5-isomer typically elutes earlier due to structural differences in hydrophobicity .
  • Functional Assays: The 5-isomer exhibits stronger covalent binding to myosin SH1 thiols and alters ATPase activity, while the 6-isomer binds non-covalently to actin without affecting enzymatic function. Monitor ATPase activity (e.g., Ca²⁺-activated ATP hydrolysis) to differentiate isomers .

Advanced Research Questions

Q. How can researchers resolve contradictory fluorescence polarization data when using this compound-labeled proteins?

Answer:

  • Control Experiments: Compare labeled vs. unlabeled protein samples to isolate dye-specific effects. Use mutants lacking the target cysteine residue to confirm binding specificity .
  • Environmental Factors: Account for solvent polarity and viscosity, which influence anisotropy. For example, glycerol (20–40%) can stabilize rigid conformations and reduce motion-induced depolarization .
  • Competitive Quenching: Perform iodide quenching assays to assess probe accessibility. A single class of shielded fluorophores (e.g., 5-isomer in myosin SH1 pockets) will show reduced quenching compared to surface-bound 6-isomers .

Q. What strategies optimize the use of this compound in Förster Resonance Energy Transfer (FRET) studies with fluorescein donors?

Answer:

  • Spectral Overlap: Confirm donor (fluorescein: λem ~515 nm) and acceptor (TAMRA: λex ~555 nm) compatibility. The Förster radius (R₀) for fluorescein-TAMRA pairs is ~49–56 Å, suitable for studying protein folding or ligand binding .
  • Stoichiometric Labeling: Maintain a 1:1 donor:acceptor ratio to avoid false FRET signals. Use fluorometric titration to determine optimal labeling efficiency .
  • Time-Resolved Measurements: Apply time-correlated single-photon counting (TCSPC) to distinguish FRET from direct acceptor excitation in complex systems .

Q. How does the stereospecificity of this compound impact structural studies of protein-ligand interactions?

Answer:

  • Binding Pocket Analysis: The 5-isomer’s rigid orientation in myosin SH1 pockets (via two probes per thiol) provides insights into rotational dynamics during ATP hydrolysis. Use molecular docking simulations to correlate fluorescence anisotropy with predicted binding modes .
  • Cryo-EM/XR Crystallography: Co-crystallize labeled proteins with ligands (e.g., MgATP) to resolve structural changes. The 5-isomer’s immobilized state enhances resolution of conformational shifts compared to the mobile 6-isomer .

Q. What experimental controls are critical when observing unexpected quenching of this compound in live-cell imaging?

Answer:

  • Photostability Tests: Exclude photobleaching by comparing fluorescence decay rates under low vs. high laser intensities. Use antifade reagents (e.g., ProLong Diamond) for fixed cells .
  • pH Sensitivity: TAMRA fluorescence decreases in acidic environments (pH <5). Conduct parallel experiments in buffered vs. unbuffered media to assess lysosomal/endosomal compartment effects .
  • Competitive Inhibitors: Pre-treat cells with thiol-blocking agents (e.g., N-ethylmaleimide) to verify dye specificity for free cysteine residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.